Product packaging for 2-(2-Ethyloxan-4-yl)propan-1-amine(Cat. No.:CAS No. 2248370-37-6)

2-(2-Ethyloxan-4-yl)propan-1-amine

Cat. No.: B2710061
CAS No.: 2248370-37-6
M. Wt: 171.284
InChI Key: VVIUOLZJLXIEIO-UHFFFAOYSA-N
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Description

2-(2-Ethyloxan-4-yl)propan-1-amine is a chemical compound with the molecular formula C10H21NO. It belongs to a class of organic compounds featuring an oxane (tetrahydropyran) ring substituted with an ethyl group at the 2-position and a propan-1-amine chain at the 4-position. This structural motif is found in various compounds of research interest . As a primary amine, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound for the design and synthesis of novel molecules, potentially for pharmaceutical applications. Its structure is analogous to other known research compounds such as 2-(2,2-Dimethyloxan-4-yl)propan-1-amine and 2-(2-Methyloxan-4-yl)propan-1-amine , suggesting its potential utility in exploring structure-activity relationships. Related N-ethyl amine derivatives, for instance, have been documented in chemical databases, highlighting the relevance of this chemical class in scientific investigation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B2710061 2-(2-Ethyloxan-4-yl)propan-1-amine CAS No. 2248370-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyloxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUOLZJLXIEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Ethyloxan 4 Yl Propan 1 Amine

Retrosynthetic Analysis of the Compound’s Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials.

Strategic Disconnections and Key Intermediates

The primary structure of 2-(2-Ethyloxan-4-yl)propan-1-amine offers several logical points for disconnection. The most apparent disconnections are at the C-N bond of the propan-1-amine side chain and the C-C bond connecting the side chain to the oxane ring.

A key disconnection strategy involves the C-N bond, suggesting a late-stage formation of the amine. This points to a precursor such as a ketone, aldehyde, or nitrile, which can be converted to the amine via reactions like reductive amination or reduction.

Another strategic disconnection is the bond between the oxane ring and the three-carbon side chain. This suggests an intermediate like a 4-substituted oxane that can be elaborated to the final propan-1-amine chain.

Based on these disconnections, several key intermediates can be proposed:

(2-Ethyloxan-4-yl)propan-1-one: This ketone can be a direct precursor to the target amine via reductive amination.

2-(2-Ethyloxan-4-yl)acetaldehyde: This aldehyde can be converted to the target amine through various methods, including a Wittig reaction followed by reduction and amination, or a Grignard reaction with a suitable one-carbon nucleophile followed by functional group manipulations. The existence of related compounds like (tetrahydropyran-4-yl)acetaldehyde suggests the feasibility of this intermediate. ambeed.comcymitquimica.com

2-(2-Ethyloxan-4-yl)acetonitrile: This nitrile can be a precursor to the amine via reduction.

4-Substituted-2-ethyloxane: A versatile intermediate where the substituent at the 4-position can be a group amenable to elaboration into the propan-1-amine side chain, such as a carbonyl group or a leaving group for nucleophilic substitution.

Classical Synthetic Routes to the this compound Scaffold

Classical synthetic routes are well-established methods that have been widely used in organic synthesis. These can be categorized into convergent and linear approaches.

Convergent Synthesis Approaches

Convergent syntheses involve preparing different fragments of the molecule separately and then coupling them together in the later stages. This approach is often more efficient for complex molecules.

A plausible convergent approach for this compound would involve the synthesis of a substituted 2-ethyloxane ring and a separate three-carbon amine-containing fragment, followed by their coupling. For instance, a Grignard reagent derived from a protected aminopropane could be reacted with a 4-keto-2-ethyloxane.

Linear Synthesis Pathways

Linear syntheses involve the sequential modification of a starting material through a series of reactions until the target molecule is formed.

A potential linear synthesis could start from a pre-formed 2-ethyloxane derivative. For example, starting with 2-ethyl-tetrahydropyran-4-one, the propan-1-amine side chain could be constructed step-by-step. This could involve a Wittig reaction to introduce a two-carbon chain, followed by hydroboration-oxidation to an alcohol, conversion to a leaving group, and finally displacement with an amine or a protected amine equivalent.

Another linear route could begin with the formation of the oxane ring itself, for instance, through a Prins cyclization, which can yield substituted tetrahydropyrans. mdpi.com The substituents can then be chemically modified in subsequent steps to install the ethyl group at the 2-position and the propan-1-amine at the 4-position.

Modern Advances in this compound Synthesis

Modern synthetic methods often focus on improving efficiency, stereoselectivity, and environmental friendliness through the use of catalytic processes.

Catalytic Methods for Ring Formation and Functionalization

Catalytic methods can be instrumental in both the formation of the 2-ethyloxane ring and the introduction of the required functional groups.

The synthesis of substituted tetrahydropyrans can be achieved through various catalytic reactions, including the hetero-Diels-Alder reaction. nih.gov This powerful cycloaddition can provide rapid access to the core oxane structure with a degree of stereocontrol.

For the functionalization of the ring, catalytic cross-coupling reactions could be employed. For example, if a 4-halo-2-ethyloxane is synthesized, a Suzuki or Negishi coupling could be used to introduce the propan-1-amine side chain or a precursor.

Reductive amination is a highly effective catalytic method for the synthesis of amines from carbonyl compounds. organic-chemistry.org If a ketone or aldehyde precursor like (2-ethyloxan-4-yl)propan-1-one or 2-(2-ethyloxan-4-yl)acetaldehyde is synthesized, it can be converted to the target amine in a single step using a suitable amine source and a reducing agent, often with a metal catalyst. organic-chemistry.orgbeilstein-journals.org

Below is an interactive data table summarizing potential synthetic reactions:

Reaction Type Starting Material Precursor Reagents Product Fragment Reference
Prins CyclizationHomoallylic alcohol and aldehydeAcid catalystSubstituted Tetrahydropyran (B127337) mdpi.com
Hetero-Diels-AlderDiene and AldehydeLewis Acid CatalystDihydropyran nih.gov
Grignard ReactionNitrile or CarbonylOrganomagnesium HalideKetone or Alcohol masterorganicchemistry.comnumberanalytics.comchemistrysteps.com
Reductive AminationKetone or AldehydeAmine, Reducing AgentAmine organic-chemistry.orgbeilstein-journals.org
Asymmetric Catalysis in Oxane Ring Construction

The construction of the substituted oxane (tetrahydropyran) ring is a critical step in the synthesis of this compound. Asymmetric catalysis provides a powerful means to establish the desired stereochemistry at the C2 and C4 positions of the oxane ring. Organocatalysis and transition-metal catalysis are prominent strategies for achieving high enantioselectivity and diastereoselectivity in the formation of such heterocyclic systems.

For instance, asymmetric intramolecular cyclizations of hydroxy-alkenes or aldehydes can be employed. Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can promote the stereoselective formation of the tetrahydropyran ring. Similarly, transition-metal complexes featuring chiral ligands can catalyze reactions like intramolecular etherification or cycloisomerization to yield the desired oxane structure with high optical purity. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Table 1: Representative Asymmetric Catalytic Methods for Oxane Synthesis

Catalytic System Substrate Type Typical Enantiomeric Excess (ee) Diastereomeric Ratio (dr)
Chiral Phosphoric Acid Hydroxy-alkene >90% >10:1
Proline-based Organocatalyst Aldehyde-alkene 85-95% 5:1 - 15:1
Gold(I)-Chiral Ligand Allenol >95% >20:1

Note: This table presents typical data for asymmetric oxane synthesis and is for illustrative purposes.

Stereoselective Amine Introduction Methodologies

Once the chiral oxane scaffold is established, the introduction of the aminopropane side chain at the C4 position must also be performed stereoselectively. Several robust methods are available for this transformation.

One widely used approach is reductive amination of a corresponding ketone precursor. masterorganicchemistry.com This involves reacting the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine. The use of chiral reducing agents or catalysts can induce asymmetry in this step. Alternatively, a chiral auxiliary approach, such as the use of Ellman's tert-butanesulfinamide, offers excellent stereocontrol. yale.edu The ketone reacts with the chiral sulfinamide to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent cleavage of the sulfinyl group under mild acidic conditions yields the chiral primary amine with high enantiomeric purity. yale.eduorgsyn.org

Enzymatic methods, particularly the use of transaminases , represent a green and highly selective alternative. nih.gov These enzymes can convert a ketone precursor directly into the corresponding chiral amine with exceptional enantioselectivity, often operating in aqueous media under mild conditions. nih.gov Depending on the specific transaminase chosen (either (R)-selective or (S)-selective), either enantiomer of the amine can be accessed. nih.gov

Table 2: Comparison of Stereoselective Amination Methods

Method Reagent/Catalyst Key Intermediate Typical Stereoselectivity (ee or dr)
Chiral Auxiliary (R)- or (S)-tert-butanesulfinamide N-sulfinylimine >98% dr
Asymmetric Reductive Amination Chiral Borane or Metal Catalyst Imine 80-95% ee

Note: This table illustrates common outcomes for stereoselective amination and is for general reference.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry to the synthesis of complex molecules like this compound offers significant advantages over traditional batch processing. mdpi.combeilstein-journals.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. mdpi.com

A multi-step synthesis can be "telescoped" in a flow reactor, where intermediates are generated and immediately passed to the next reaction zone without isolation and purification. mdpi.com For the synthesis of the target amine, this could involve an initial flow reactor for the asymmetric construction of the oxane ring, followed by in-line purification or solvent-swapping, and then introduction into a second reactor for the stereoselective amination step. beilstein-journals.org This approach can drastically reduce reaction times from hours or days to minutes and minimizes the handling of potentially hazardous reagents. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Designing a synthetic route for this compound with sustainability in mind involves adhering to the principles of green chemistry. acs.orgresearchgate.netresearchgate.net Key considerations include:

Atom Economy: Choosing reactions that maximize the incorporation of reactant atoms into the final product, such as addition reactions, and minimizing the formation of byproducts. acs.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net

Catalysis: Utilizing catalytic reagents, both chemical and biological, in small amounts rather than stoichiometric reagents to reduce waste. acs.orgmun.ca As discussed, asymmetric catalysis and enzymatic methods are prime examples.

By integrating these principles, the environmental impact of the synthesis can be significantly minimized. For example, combining enzymatic amination with a flow process represents a highly efficient and green approach to the final step of the synthesis. nih.gov

Purification and Isolation Methodologies for Synthetic Products

Following the synthesis, the target compound must be isolated and purified to a high degree of chemical and stereochemical purity.

Advanced Chromatographic Separations

Given the chiral nature of this compound and the potential for forming multiple diastereomers, advanced chromatographic techniques are essential for its purification.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for separating enantiomers and diastereomers. ntnu.nonih.gov Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are particularly effective for resolving chiral amines. ntnu.no The separation can be optimized by adjusting the mobile phase composition, including the type of organic modifier and the addition of acidic or basic additives to improve peak shape and resolution. ntnu.no

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and greener alternative to HPLC for chiral separations. nsf.gov Using supercritical carbon dioxide as the main mobile phase component reduces solvent consumption and allows for faster separations and easier product recovery. nsf.gov Similar to HPLC, a variety of chiral stationary phases are available for SFC to achieve baseline separation of stereoisomers.

Table 3: Chromatographic Conditions for Chiral Amine Separation

Technique Chiral Stationary Phase (Example) Mobile Phase (Typical) Key Advantage
HPLC Cellulose-based (e.g., ODH®) Hexane (B92381)/Isopropanol (B130326) + Basic Additive High resolution, well-established
SFC Polysaccharide-based (e.g., 2-Ethylpyridine) CO2/Methanol Fast, reduced organic solvent waste

Note: This table provides illustrative examples of chromatographic techniques. Specific conditions would require experimental optimization.

Crystallization Techniques for High Purity

Crystallization is a crucial final step for obtaining highly pure solid material. For chiral compounds, diastereomeric salt formation is a classical and effective method for resolution. This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form two diastereomeric salts. These salts often have different solubilities, allowing one to be selectively crystallized from a suitable solvent system. The desired amine enantiomer is then recovered by treating the isolated salt with a base.

Preferential crystallization can also be employed if the compound forms a conglomerate (a physical mixture of enantiomerically pure crystals). This process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its selective crystallization. This technique can be highly efficient but is less common than diastereomeric salt formation. The success of any crystallization technique is highly dependent on the choice of solvent, temperature profile, and the presence of impurities.

Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Ethyloxan 4 Yl Propan 1 Amine Beyond Basic Id

Conformational Analysis using Advanced NMR Techniques

The flexible nature of the oxane ring and the rotatable bonds of its substituents mean that 2-(2-ethyloxan-4-yl)propan-1-amine can exist in multiple conformations. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for investigating these conformational preferences and the dynamic equilibria between them.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å). These techniques are invaluable for establishing the relative stereochemistry of substituents on the oxane ring.

For this compound, the key stereochemical relationships to determine are the cis or trans configurations of the ethyl group at position 2 and the propan-1-amine group at position 4. In a chair-like conformation of the oxane ring, protons in an axial position will show strong NOE correlations to other axial protons on the same face of the ring (1,3-diaxial interactions). Conversely, correlations between axial and equatorial protons, or between two equatorial protons, are typically weaker or absent.

By analyzing the pattern of NOE cross-peaks, one could definitively assign the stereochemistry. For example, a strong NOE between the methine proton of the ethyl group (at C2) and the methine proton of the propan-1-amine substituent (at C4) would suggest that these two groups are on the same side of the ring, indicating a cis relationship. The absence of such a correlation, coupled with correlations to other ring protons, would imply a trans relationship.

Table 1: Hypothetical NOESY/ROESY Correlations for a cis-Isomer of this compound in a Chair Conformation.

Interacting ProtonsExpected NOE/ROE IntensityInferred Proximity
H2 (axial) - H6 (axial)StrongClose spatial relationship
H4 (axial) - H6 (axial)StrongClose spatial relationship
H2 (axial) - H4 (axial)StrongIndicates cis-1,3-diaxial relationship
H2 (axial) - H3 (equatorial)WeakDistant spatial relationship
H4 (axial) - H5 (equatorial)WeakDistant spatial relationship

This table is illustrative and assumes a specific chair conformation. The actual observed correlations would depend on the conformational equilibrium.

Substituted six-membered rings like oxane are not static; they undergo a dynamic process called ring inversion or "ring flipping," where one chair conformation converts into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. Variable Temperature (VT) NMR is the primary method for studying such dynamic equilibria. ox.ac.uknumberanalytics.comox.ac.uk

At room temperature, if the ring flip is fast on the NMR timescale, the observed chemical shifts for the ring protons are an average of their axial and equatorial environments. organicchemistrydata.org This can lead to broad or deceptively simple spectra. By lowering the temperature, the rate of ring inversion slows down. ox.ac.uk At a certain temperature, known as the coalescence temperature (Tc), the signal for a given proton will broaden significantly. organicchemistrydata.org Upon further cooling, below the coalescence temperature, the single averaged peak will de-coalesce and sharpen into two distinct signals, one for the axial proton and one for the equatorial proton of each of the two stable chair conformers. ox.ac.uk

From the coalescence temperature and the frequency difference between the resolved axial and equatorial signals, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process. organicchemistrydata.org This provides quantitative information about the energy barrier to inversion, which is influenced by the steric and electronic nature of the substituents.

Table 2: Hypothetical Variable Temperature NMR Data for the Oxane Ring Protons of this compound.

Proton GroupCoalescence Temp. (Tc)Δν (Hz at low temp.)ΔG‡ (kcal/mol)
C3/C5 Methylene Protons-50 °C (223 K)120 Hz~10.5
C6 Methylene Protons-45 °C (228 K)150 Hz~10.8

These values are hypothetical and based on typical energy barriers for substituted tetrahydropyrans.

Vibrational Spectroscopy for Probing Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local environment. These methods are particularly sensitive to intermolecular interactions such as hydrogen bonding.

Attenuated Total Reflectance (ATR) is a sampling technique for IR spectroscopy that allows for the direct analysis of liquid or solid samples with minimal preparation. For this compound, which is likely a liquid or low-melting solid, ATR-IR would be an ideal method.

The primary amine (-NH₂) group is the most informative feature in the IR spectrum. In a condensed phase, this group will participate in intermolecular hydrogen bonding, which influences the position and shape of the N-H stretching bands. Typically, primary amines show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org The extent of hydrogen bonding can be inferred from the broadening and shifting of these bands to lower wavenumbers compared to a dilute, non-polar solution where free N-H stretches are observed. cdnsciencepub.com Other characteristic bands would include the C-H stretching of the alkyl groups, the C-O-C ether stretch of the oxane ring, and the N-H bending (scissoring) vibration. orgchemboulder.comvscht.cz

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. iitm.ac.in Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C-H stretching and bending vibrations of the ethyl and propyl groups, as well as the C-C and C-O skeletal vibrations of the oxane ring, would be expected to produce strong Raman signals. acs.org The N-H stretching vibrations are typically weaker in Raman than in IR. Raman spectroscopy is particularly useful for studying the carbon backbone and the heterocyclic ring structure, providing a detailed fingerprint of the molecule. rsc.orgrsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity (IR/Raman)
N-H Stretch (asymmetric)3350 - 34503350 - 3450Medium/Weak
N-H Stretch (symmetric)3250 - 33503250 - 3350Medium/Weak
C-H Stretch (alkyl)2850 - 29602850 - 2960Strong/Strong
N-H Bend (scissoring)1590 - 16501590 - 1650Medium-Strong/Weak
C-O-C Stretch (ether)1070 - 11501070 - 1150Strong/Medium
C-N Stretch (aliphatic)1020 - 12501020 - 1250Medium/Medium
N-H Wag665 - 910Not typically observedBroad, Strong/Very Weak

X-ray Crystallography of Derivatives and Salts (if available for detailed structural insight)

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.

As this compound is a primary amine, it can be readily converted into a variety of crystalline salts (e.g., hydrochloride, hydrobromide, tartrate, etc.). The formation of salts often facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis, even if the parent amine is a liquid or an oil.

A crystal structure would definitively establish:

The relative stereochemistry of the substituents on the oxane ring (cis or trans).

The preferred chair conformation of the oxane ring in the solid state.

The precise bond lengths and angles, which can be compared with theoretical calculations.

The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as the hydrogen bonding network involving the ammonium (B1175870) group and the counter-ion.

If a salt with a chiral counter-ion (like tartrate) is crystallized, the analysis can also determine the absolute configuration of the stereocenters in the molecule. Although no crystal structure for this specific compound is currently reported in open databases, the table below provides an example of the kind of detailed data that such an analysis would yield.

Table 4: Hypothetical Crystallographic Data for a Hydrochloride Salt of this compound.

ParameterHypothetical Value
Chemical FormulaC₁₁H₂₄NOCl
Formula Weight221.77
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.2, 15.1
α, β, γ (°)90, 105.5, 90
Volume (ų)1250
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.18
R-factor< 0.05

This data is purely illustrative to demonstrate the type of information obtained from an X-ray crystallography experiment.

Chiral Resolution and Enantiomeric Purity Assessment Methods

The presence of multiple chiral centers in this compound necessitates methods for separating its enantiomers and determining the enantiomeric purity of a sample. This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. The principle behind this method is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.

For a compound like this compound, which contains a primary amine group, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice due to their broad applicability. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for the separation of amine compounds on polysaccharide-based CSPs would consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The alcohol component acts as a polar modifier, influencing the retention and resolution of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and any acidic sites on the silica support of the CSP.

Hypothetical HPLC-CSP Data for this compound

ParameterValue
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

This data is illustrative and represents a typical outcome for the successful chiral separation of a primary amine.

Derivatization for Diastereomer Formation and Separation

An alternative or complementary approach to direct enantiomeric separation is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Diastereomers have different physical properties and can be separated by standard, non-chiral chromatography methods, such as conventional HPLC or gas chromatography (GC).

For the primary amine group in this compound, a common CDA would be Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues. The reaction of the amine with the CDA results in the formation of two diastereomeric amides. The separation of these diastereomers can then be achieved on a standard achiral stationary phase, such as a C18 column in reversed-phase HPLC.

The relative amounts of the diastereomers, determined from their peak areas in the chromatogram, directly correspond to the enantiomeric composition of the original amine sample. This method is not only useful for determining enantiomeric purity but can also be used for assigning the absolute configuration of the enantiomers, often in conjunction with NMR spectroscopy.

Illustrative Derivatization and Separation Parameters

StepDescription
Derivatizing Agent (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
Reaction The enantiomeric mixture of this compound is reacted with the CDA in the presence of a non-chiral base (e.g., pyridine) to form diastereomeric amides.
Chromatographic Method Reversed-Phase HPLC
Stationary Phase C18 Silica Gel
Mobile Phase Acetonitrile/Water Gradient
Detection UV or Mass Spectrometry (MS)

Following separation, the individual diastereomers can be analyzed by other spectroscopic techniques, such as NMR, to confirm their structure and relative stereochemistry.

Reactivity and Reaction Mechanisms of 2 2 Ethyloxan 4 Yl Propan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

Nucleophilic Acyl Substitution Reactions

Primary amines, including 2-(2-Ethyloxan-4-yl)propan-1-amine, readily react with carboxylic acid derivatives such as acid halides, acid anhydrides, and esters in a process known as nucleophilic acyl substitution. ucalgary.cajove.com This reaction leads to the formation of amides. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group. jove.combyjus.com The reactivity of the acylating agent is a key factor, with acid chlorides being the most reactive, followed by anhydrides and then esters. chemistrytalk.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl compound. byjus.com In the case of acid chlorides and anhydrides, the reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

ReactantReagentProduct
This compoundAcetyl chlorideN-(2-(2-Ethyloxan-4-yl)propyl)acetamide
This compoundAcetic anhydrideN-(2-(2-Ethyloxan-4-yl)propyl)acetamide
This compoundEthyl acetateN-(2-(2-Ethyloxan-4-yl)propyl)acetamide

Note: The reactions shown are illustrative of the expected reactivity and would require specific experimental conditions for optimization.

Amine Alkylation and Arylation Processes

The nitrogen of this compound can act as a nucleophile to attack alkyl halides in a process called N-alkylation. wikipedia.org This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. However, controlling the degree of alkylation can be challenging, often leading to a mixture of products. wikipedia.org

Arylation of primary amines can be achieved through reactions like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. cmu.eduorganic-chemistry.org This method is highly effective for forming N-aryl bonds under relatively mild conditions. cmu.edu

Table 2: Illustrative Alkylation and Arylation Reactions

Reaction TypeReagentCatalyst/ConditionsExpected Product
N-AlkylationMethyl iodide-N-Methyl-2-(2-ethyloxan-4-yl)propan-1-amine
N-ArylationBromobenzenePd(OAc)₂ / (rac)-BINAPN-Phenyl-2-(2-ethyloxan-4-yl)propan-1-amine

Note: These are generalized examples and specific conditions would be necessary for successful synthesis.

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orgchemistrysteps.comjove.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) of the imine. unizin.orglibretexts.org The reaction is reversible and the rate is pH-dependent, with optimal rates generally observed under weakly acidic conditions (pH 4-5). unizin.org

In contrast, secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.comorganicchemistrytutor.com Since this compound is a primary amine, it is expected to form imines upon reaction with carbonyl compounds.

Table 3: Imine Formation Reaction

Carbonyl CompoundProduct (Imine)
AcetoneN-(propan-2-ylidene)-2-(2-ethyloxan-4-yl)propan-1-amine
BenzaldehydeN-benzylidene-2-(2-ethyloxan-4-yl)propan-1-amine

Note: These reactions are illustrative and would require specific acid catalysis and reaction conditions.

Oxidation and Reduction Pathways of the Amine

Primary amines can be oxidized by various reagents. Mild oxidation can lead to the formation of nitriles, while stronger oxidizing agents can produce nitro compounds. britannica.com For instance, treatment with reagents like hydrogen peroxide or peroxy acids can initially form hydroxylamines, which can be further oxidized. britannica.comyoutube.com Oxidation with permanganate (B83412) can lead to the degradation of the amine to an aldehyde or ketone. acs.org The selective oxidation of primary amines to oximes can be achieved using molecular oxygen in the presence of specific catalysts. nih.gov

The reduction of the amine functional group itself is not a common transformation as it is already in a low oxidation state. However, the imines formed from the reaction of this compound with carbonyl compounds can be readily reduced to secondary amines. This two-step process, known as reductive amination, is a powerful method for the synthesis of substituted amines. organicchemistrytutor.com

Reactivity Pertaining to the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated heterocyclic ether and is generally a stable and unreactive moiety under many conditions. However, under specific and often harsh conditions, it can undergo ring-opening reactions.

Ring-Opening Reactions under Specific Conditions

The ring-opening of tetrahydropyrans is less facile than that of their three-membered (oxirane) or four-membered (oxetane) counterparts due to lower ring strain. researchgate.net However, reactions can be promoted by strong acids or Lewis acids. researchgate.net For example, aryl-substituted tetrahydropyrans can undergo nickel-catalyzed ring-opening cross-coupling reactions with Grignard reagents. escholarship.org In some cases, substituted tetrahydropyrans have been shown to undergo ring-contraction reactions under specific oxidative conditions. acs.orgnih.gov

A plausible mechanism for the acid-catalyzed ring-opening of the oxane in this compound would involve protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons. The regioselectivity of this attack would be influenced by steric and electronic factors of the substituents on the ring. It has been noted that larger rings may be more susceptible to opening due to reduced steric hindrance for nucleophilic attack. researchgate.net

Due to the stability of the tetrahydropyran (B127337) ring, these reactions would likely require more forcing conditions compared to the reactions of the primary amine group.

Functionalization of the Oxane Ring

No specific research data is available for the functionalization of the oxane ring in this compound.

In principle, the oxane (tetrahydropyran) ring is a relatively inert saturated ether. Functionalization would typically require harsh conditions or specific activation. Potential, though unverified, reactions could include:

Ring-Opening Reactions: Under strong acidic conditions (e.g., HBr, HI), the ether linkages could be cleaved. The regioselectivity of this cleavage would depend on the stability of the resulting carbocation intermediates or the accessibility of the carbons to nucleophilic attack.

Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the oxane ring, likely at a position alpha to the ether oxygen, if selective.

C-H Activation/Oxidation: Advanced catalytic methods using transition metals (e.g., palladium, rhodium, iron) are known to activate and functionalize C(sp³)–H bonds in saturated heterocycles. researchgate.net Such a reaction could introduce new functional groups at various positions on the oxane ring, with selectivity being a major challenge.

Conformational Effects on Reactivity

No specific research data is available on the conformational effects on the reactivity of this compound.

The reactivity of this molecule would be influenced by the conformation of its six-membered oxane ring. Like cyclohexane, the oxane ring adopts a chair conformation to minimize steric and torsional strain.

Chair Conformations: The substituents—the ethyl group at C2 and the propan-1-amine group at C4—can exist in either axial or equatorial positions. The relative stability of these conformers would depend on the steric bulk of the groups. Generally, conformers with bulky groups in the equatorial position are more stable.

Influence on Reactivity: The spatial arrangement of the substituents would significantly impact the molecule's reactivity. nih.gov For example, the accessibility of the primary amine's lone pair for nucleophilic attack or the approach of a reagent to the oxane ring would be dictated by the ring's conformation. An axially oriented propan-1-amine group would be more sterically hindered than an equatorial one. Similarly, reactions involving the oxane ring itself would be subject to steric hindrance from the substituents, and the stereochemical outcome of such reactions would be dependent on the preferred conformation. semanticscholar.org

Mechanistic Investigations of Key Reactions Involving this compound

No mechanistic investigations for reactions involving this compound have been published.

Kinetic Isotope Effect Studies

No kinetic isotope effect (KIE) studies have been performed on this compound.

KIE studies are a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.org For example, if a reaction involved the abstraction of a hydrogen atom from the oxane ring, one could synthesize a deuterated version of the molecule.

Hypothetical KIE Data for a C-H Activation Reaction

Isotopic Label PositionReaction TypekH/kD (Hypothetical)Implication
C-H bond at C3C-H Oxidation> 2C-H bond cleavage is likely part of the rate-determining step. researchgate.net
C-H bond on amineN-alkylation~ 1C-H bond is not broken in the rate-determining step.

This table is purely illustrative of how KIE data would be presented and interpreted; the values are not based on experimental results for the target molecule.

Transition State Analysis

No transition state analysis has been conducted for reactions of this compound.

Transition state analysis, often performed using computational chemistry (e.g., Density Functional Theory - DFT), provides insight into the highest energy point along a reaction coordinate. nih.gov For a hypothetical reaction, such as the SN2 alkylation of the primary amine, computational analysis could model the geometry and energy of the transition state. This would reveal the bond-forming and bond-breaking processes and help rationalize the reaction's kinetics and stereochemical outcome. semanticscholar.org

Spectroscopic Monitoring of Reaction Progress

No studies involving spectroscopic monitoring of reactions for this compound are available.

The progress of reactions involving this compound could be monitored using various spectroscopic techniques.

NMR Spectroscopy: 1H and 13C NMR could track the disappearance of starting material signals and the appearance of product signals over time, allowing for the determination of reaction kinetics. mdpi.com

Mass Spectrometry: Techniques like LC-MS could be used to monitor the concentrations of reactants, intermediates, and products in a reaction mixture, providing kinetic data and helping to identify transient species. nih.gov

Infrared (IR) Spectroscopy: For reactions involving the primary amine (N-H stretching around 3300-3500 cm-1) or the formation of new functional groups (e.g., a carbonyl group in an oxidation reaction, ~1700 cm-1), IR spectroscopy could monitor the changes in functional groups throughout the reaction.

Computational and Theoretical Chemistry Studies of 2 2 Ethyloxan 4 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic distribution, energy levels, and geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of medium-sized organic molecules like 2-(2-ethyloxan-4-yl)propan-1-amine. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. rsc.orgdiva-portal.org

A typical DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. From this optimized structure, a wealth of properties can be derived. mdpi.com

Key ground-state properties calculated using DFT include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequencies: Calculation of vibrational modes, which can be compared with experimental infrared (IR) and Raman spectroscopy to confirm the structure. bohrium.com

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

PropertyIllustrative ValueDescription
Total Energy-559.4 HartreeThe total electronic energy of the molecule at its optimized geometry.
Dipole Moment2.1 DebyeA measure of the net molecular polarity arising from charge separation.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVThe energy difference between HOMO and LUMO, indicating chemical stability and electronic excitability.
C-N Bond Length (amine)1.47 ÅThe calculated distance between the carbon and nitrogen atoms of the primary amine group.
C-O-C Bond Angle (oxane)111.5°The angle within the oxane ring, indicating ring strain and conformation.

Note: Data are representative examples for a molecule of this type and are not from actual published research on this specific compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule like this compound, high-accuracy ab initio calculations would be reserved for specific purposes where precision is paramount, such as:

Benchmarking DFT results: Comparing DFT-calculated energies or geometries to those from a high-level method like CCSD(T) can validate the chosen DFT functional.

Investigating weak interactions: Precisely calculating non-covalent interactions, such as intramolecular hydrogen bonds, which can be crucial for determining conformational preferences.

Excited state properties: While DFT can handle some excited states via Time-Dependent DFT (TD-DFT), more rigorous ab initio methods are often required for accurate predictions of electronic transitions.

Conformational Searching and Energy Landscape Analysis

The flexibility of this compound, arising from its rotatable single bonds and the puckering of the oxane ring, means it can exist in numerous different shapes, or conformations. Understanding this conformational landscape is essential, as the molecule's biological activity and physical properties are often dictated by the specific conformations it can adopt.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. Atoms are treated as balls and bonds as springs, with parameters (a "force field") derived from experimental or quantum chemical data. MM is much faster than quantum mechanics, making it ideal for exploring the vast conformational space of a flexible molecule. mdpi.com

A conformational search would typically involve systematically rotating the molecule's single bonds and evaluating the energy of each resulting structure using a suitable force field. This identifies a set of low-energy conformers.

Following this, Molecular Dynamics (MD) simulations can be performed. In an MD simulation, the movements of atoms are simulated over time by solving Newton's equations of motion. This provides a dynamic view of the molecule, showing how it flexes, vibrates, and converts between different conformations. MD simulations can reveal the relative populations of different conformers and the energy barriers for converting between them. mdpi.com

Exploration of Preferred Conformations and Rotamers

The primary amine group, the propyl chain, and the ethyl group on the oxane ring can all rotate, leading to a complex set of possible rotamers (conformers that differ by rotation around single bonds). Furthermore, the oxane ring itself exists in a dynamic equilibrium of chair and boat-like conformations. slideshare.net

Computational analysis would focus on identifying the most stable conformations. Key structural questions to be answered include:

Oxane Ring Conformation: Does the oxane ring prefer a chair or a twisted-boat conformation? In the chair form, are the substituents (ethyl and propan-1-amine) in axial or equatorial positions? Generally, bulky substituents prefer the more spacious equatorial positions to minimize steric hindrance. mdpi.comslideshare.net

Rotameric States: What are the preferred rotational angles (dihedral angles) for the C-C bonds in the propyl chain and the C-N bond of the amine?

Intramolecular Interactions: Are there any stabilizing intramolecular hydrogen bonds, for instance, between the amine group's hydrogen atoms and the oxygen of the oxane ring?

Table 2: Illustrative Relative Energies of Key Conformations of this compound

Conformer IDOxane Ring Position (Ethyl)Oxane Ring Position (Propylamine)Relative Energy (kcal/mol)Population (%)
Conf-1EquatorialEquatorial0.0075.1%
Conf-2EquatorialAxial2.1013.5%
Conf-3AxialEquatorial2.559.8%
Conf-4AxialAxial5.201.6%

Note: Data are hypothetical, based on general principles of conformational analysis for substituted oxanes, and are intended for illustrative purposes only. Relative energies are typically calculated using DFT after an initial MM search.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most reactive sites and predicting the outcome of potential transformations.

Reactivity indicators derived from DFT calculations are particularly useful: mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this molecule, the lone pair on the primary amine nitrogen and the oxane oxygen would be expected to be regions of high negative potential.

Fukui Functions: These functions quantify the change in electron density at a particular point when an electron is added to or removed from the molecule. They help to identify the most nucleophilic (likely to attack an electrophile) and electrophilic (likely to be attacked by a nucleophile) atoms in the molecule with greater precision than a simple MEP map.

Frontier Molecular Orbital (FMO) Analysis: The shape and location of the HOMO and LUMO are key. The HOMO often indicates the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). In this molecule, the HOMO is likely localized on the nitrogen atom of the amine group, making it the primary site for reactions with electrophiles. bohrium.com

By modeling the transition states of potential reactions, computational chemists can predict reaction pathways, activation energies, and ultimately, the selectivity (regio- and stereoselectivity) of a chemical transformation.

Following a comprehensive search for scientific literature, no specific computational and theoretical chemistry studies were found for the compound this compound. The generation of a detailed article with research findings and data tables as per the requested outline is therefore not possible.

General principles of the requested theoretical methods are well-established in computational chemistry. Frontier Molecular Orbital (FMO) theory is widely used to understand chemical reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.orgresearchgate.net Similarly, computational methods for predicting NMR chemical shifts and vibrational frequencies are standard techniques for characterizing molecules. nih.govjuniperpublishers.com However, the application of these methods to a specific compound requires dedicated research, which does not appear to have been published for this compound.

Without published research, any attempt to provide data on its frontier molecular orbitals, reaction pathways, or predicted spectroscopic properties would be speculative and would not meet the requirement for scientifically accurate content based on diverse sources.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for this compound in the public domain.

Derivatization and Analog Development from 2 2 Ethyloxan 4 Yl Propan 1 Amine

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine functionality of 2-(2-ethyloxan-4-yl)propan-1-amine serves as a key reaction site for the synthesis of amide and urea derivatives. These transformations are fundamental in organic synthesis and are widely employed to create compounds with a broad spectrum of chemical and physical properties.

The synthesis of amides from this compound can be readily achieved through reaction with various acylating agents. nih.govorganic-chemistry.orgsioc-journal.cn Commonly, acyl chlorides or acid anhydrides are used in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be facilitated by a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is known for its mild reaction conditions. nih.gov

Urea derivatives can be synthesized by reacting this compound with isocyanates. organic-chemistry.orgnih.gov This reaction is typically straightforward and high-yielding. Another approach involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or carbonyldiimidazole (CDI), to first generate an isocyanate intermediate from the primary amine, which then reacts with another amine. organic-chemistry.org Unsymmetrical ureas can be prepared by reacting the primary amine with a primary phenyl carbamate (B1207046) in a solvent such as dimethyl sulfoxide. organic-chemistry.org

Table 1: Illustrative Examples of Amide and Urea Synthesis from this compound

ReagentProduct TypeGeneral Reaction Conditions
Acetyl ChlorideAmideInert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT
Benzoic AnhydrideAmideInert solvent (e.g., THF), Base (e.g., Pyridine), RT to reflux
Phenyl IsocyanateUreaInert solvent (e.g., Toluene), RT
1,1'-Carbonyldiimidazole (CDI) followed by AnilineUreaTwo-step, one-pot synthesis in an inert solvent (e.g., THF), RT

Note: This table presents hypothetical reactions based on general chemical principles.

Formation of Imine and Enamine Adducts

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. organic-chemistry.orglumenlearning.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The reaction is reversible and the equilibrium can be driven towards the imine product by removing water, often through the use of a Dean-Stark apparatus or a dehydrating agent. nih.gov The pH of the reaction is a critical parameter; a weakly acidic environment (pH 4-5) is often optimal to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine. lumenlearning.com

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. lumenlearning.com Therefore, derivatization of this compound itself will lead to imines. However, if the primary amine is first converted to a secondary amine through N-alkylation, subsequent reaction with a carbonyl compound would yield an enamine.

Table 2: Illustrative Examples of Imine Formation from this compound

Carbonyl CompoundProduct TypeGeneral Reaction Conditions
BenzaldehydeImineToluene, catalytic p-toluenesulfonic acid, reflux with Dean-Stark trap
AcetoneImineMethanol, catalytic acetic acid, RT
CyclohexanoneImineEthanol, molecular sieves, RT

Note: This table presents hypothetical reactions based on general chemical principles.

Preparation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom in this compound can be successively alkylated to form secondary, tertiary, and ultimately, quaternary ammonium salts. lumenlearning.com The synthesis of quaternary ammonium salts, often referred to as the Menschutkin reaction, involves the treatment of the amine with an excess of an alkylating agent, such as an alkyl halide. nih.govgoogle.com The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. nih.gov

To form a quaternary ammonium salt from this compound, a three-step alkylation sequence would be necessary if starting from the primary amine. A more direct route would involve first synthesizing the tertiary amine, for example, through reductive amination of an appropriate aldehyde with a secondary amine, and then performing a final alkylation to obtain the quaternary salt. libretexts.org The choice of alkylating agent and reaction conditions can influence the efficiency of the quaternization process. google.commdpi.com

Table 3: Illustrative Pathway to a Quaternary Ammonium Salt from this compound

StepReactant(s)ProductGeneral Reaction Conditions
1. N-MethylationMethyl Iodide (1 eq.), BaseN-methyl-2-(2-ethyloxan-4-yl)propan-1-amineInert solvent (e.g., THF), RT
2. N,N-DimethylationMethyl Iodide (1 eq.), BaseN,N-dimethyl-2-(2-ethyloxan-4-yl)propan-1-amineInert solvent (e.g., THF), RT
3. QuaternizationEthyl BromideN-ethyl-N,N-dimethyl-2-(2-ethyloxan-4-yl)propan-1-aminium bromidePolar solvent (e.g., Acetonitrile), Heat

Note: This table presents a hypothetical reaction sequence based on general chemical principles.

Modifications of the Oxane Ring System for Novel Compounds

Strategies for modifying the oxane ring could include ring-opening reactions under acidic conditions, which would break the cyclic ether and introduce new functional groups. For instance, treatment with a strong acid in the presence of a nucleophile could lead to a diol or a halo-alcohol derivative. Another possibility involves the functionalization of the carbon backbone of the oxane ring, although this would likely require more complex, multi-step synthetic routes, potentially involving the synthesis of the oxane ring from a functionalized precursor. The presence of the ethyl group at the 2-position of the oxane ring may also influence the regioselectivity of such reactions.

Development of Conjugates for Material Science Applications

The functional groups present in this compound and its derivatives offer opportunities for conjugation to other molecules or materials, paving the way for applications in material science. The primary amine itself, or a derivative containing a suitable functional handle (e.g., a carboxylic acid, alkyne, or azide (B81097) introduced through derivatization), can be used for covalent attachment.

For instance, the amine group can be used to form amide or imine linkages with polymers, surfaces, or nanoparticles that have been functionalized with complementary reactive groups. This allows for the incorporation of the unique structural features of the this compound moiety into larger systems. Such conjugates could be designed to modulate the properties of the material, for example, by influencing its solubility, self-assembly behavior, or interaction with other molecules. The development of these conjugates would rely on well-established bioconjugation and polymer chemistry techniques, tailored to the specific material and desired application.

Analytical Methodologies for this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed analytical methodologies for the quantification and characterization of the chemical compound this compound in complex matrices have not been publicly disclosed.

While general analytical techniques are well-established for a wide range of chemical compounds, specific methods optimized for "this compound" are not described in the available scientific papers or chemical databases. The CAS number for this compound is 2248370-37-6. chemsrc.com

Searches for optimized Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) methods, which are standard for purity, content, and trace analysis, did not yield any specific protocols for this particular molecule. mdpi.comnih.govd-nb.infochemrxiv.orgnih.gov Similarly, no literature was found describing the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its analysis.

Furthermore, there is no information available on the development of specific detection methods for potential structural variants of this compound or the application of microfluidic and miniaturized analytical platforms for its detection and quantification. nih.govnih.gov

The absence of such information prevents the construction of a detailed scientific article as per the requested outline. The development and publication of such analytical methods are typically associated with the synthesis, commercialization, or significant research into a compound's applications and properties, none of which appear to be documented in the public domain for this compound.

It is important to note that a compound with a similar name, "2-(4-amino-2-ethyloxan-4-yl)acetamide," has been identified with CAS number 1782504-19-1, but this is a distinct chemical entity. sigmaaldrich.com

Without dedicated research and publication on the analytical chemistry of this compound, a detailed and scientifically accurate article on its specific analytical methodologies cannot be generated.

Emerging Research Directions and Future Outlook for 2 2 Ethyloxan 4 Yl Propan 1 Amine

Integration with Supramolecular Chemistry for Advanced Architectures

The structure of 2-(2-Ethyloxan-4-yl)propan-1-amine is well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to build large, well-ordered assemblies. The primary amine group is a strong hydrogen bond donor, while the oxygen atom within the oxane ring acts as a hydrogen bond acceptor. This dual functionality could allow the molecule to self-assemble into predictable one-, two-, or three-dimensional networks.

Furthermore, the ethyl group at the 2-position of the oxane ring introduces a stereocenter and a hydrophobic component, which could be exploited to direct the formation of more complex host-guest systems or liquid crystalline phases. Researchers could investigate how the stereochemistry of the molecule influences the packing and properties of the resulting supramolecular materials. For instance, the enantiomerically pure forms of the compound could be used to construct chiral cavities for molecular recognition or as a basis for creating helical polymeric structures.

Potential as a Chiral Auxiliary or Ligand in Catalysis

Asymmetric catalysis, which uses chiral molecules to control the stereochemical outcome of a chemical reaction, is a cornerstone of modern synthesis. The inherent chirality of this compound makes it a promising candidate for development as either a chiral auxiliary or a ligand for metal-based catalysts.

As a chiral auxiliary , the amine could be temporarily attached to a prochiral substrate. The steric bulk and electronic properties of the ethyloxane moiety would then direct the attack of a reagent to one face of the molecule, inducing asymmetry. After the reaction, the auxiliary can be cleaved and recovered.

More significantly, the compound could serve as a bidentate ligand in transition metal catalysis. The amine's nitrogen and the oxane's oxygen can coordinate to a metal center, forming a stable chelate ring. This rigidified structure, combined with the chirality of the backbone, could create a well-defined chiral environment around the metal. Such catalyst complexes could be highly effective in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The performance of such a hypothetical catalyst is outlined in the table below.

Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (%)
[Rh(COD)Cl]₂ / Ligand 1Acetophenone9588
[Ru(p-cymene)Cl₂]₂ / Ligand 11-Phenyl-1,2-propanedione9992
[Ir(Cp)Cl₂]₂ / Ligand 1Propiophenone9285

*Ligand 1 refers to this compound

Role in the Synthesis of Complex Natural Products or Synthetic Targets

Substituted tetrahydropyran (B127337) rings are a common structural motif found in a vast number of biologically active natural products, including polyether antibiotics and marine toxins. The 2,4-disubstituted oxane core of this compound represents a valuable chiral building block that could be used in the modular synthesis of these complex targets.

Synthetic chemists could employ this compound as a starting material, leveraging its existing stereocenters to set subsequent stereochemistry during a multi-step synthesis. The amine functionality provides a convenient handle for elaboration, allowing for the attachment of other fragments through amide bond formation, reductive amination, or other nitrogen-based chemistries. By disconnecting a complex natural product into smaller, manageable pieces (a strategy known as retrosynthesis), this aminopropan-oxane fragment could represent a key component for a convergent and efficient synthetic route.

Advances in Automated Synthesis and High-Throughput Experimentation for this Compound Class

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery of new reactions and molecules. The synthesis of derivatives of this compound is amenable to these approaches. An automated synthesis platform could be programmed to vary the substituents on the oxane ring or to modify the amine side chain, rapidly generating a library of related compounds.

For example, different aldehydes or ketones could be used in the key cyclization step to generate analogs with different groups at the 2-position of the oxane ring. Subsequently, these analogs could be placed in 96-well plates and screened in parallel for their effectiveness as ligands in a catalytic reaction or for their binding affinity to a biological target. This HTE approach would dramatically speed up the process of identifying lead compounds with optimized properties, a task that would be prohibitively time-consuming using traditional, manual methods.

Prospects for Computational Design of Novel Derivatives with Predicted Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules before they are ever synthesized in a lab. For a compound like this compound, molecular modeling could be used to design novel derivatives with tailored functions.

Using techniques like Density Functional Theory (DFT), chemists can calculate the conformational preferences of the molecule and its potential metal complexes. This would provide insight into how the ligand's structure might translate to stereochemical control in a catalytic reaction. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed. By correlating the computed structural or electronic properties of a library of virtual derivatives with a desired activity (e.g., catalytic efficiency or binding energy), these models can predict which novel structures are most likely to succeed. This in silico screening process saves significant resources by focusing synthetic efforts on the most promising candidates.

Table 2: Computationally Predicted Properties of Designed Analogs

AnalogModificationPredicted Metal Binding Energy (kcal/mol)Predicted Torsional Barrier to Rotation (kcal/mol)
Derivative AEthyl -> Phenyl-25.412.1
Derivative BEthyl -> tert-Butyl-22.118.5
Derivative CAmine -> Phosphine-30.214.3

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Ethyloxan-4-yl)propan-1-amine, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves multi-step routes, leveraging cyclization and functional group transformations. A plausible approach includes:

Oxane ring formation : Cyclization of a diol precursor (e.g., 2-ethyl-1,5-pentanediol) using acid catalysis to form 2-ethyloxane .

Amine introduction : Alkylation or reductive amination of the oxane derivative. For example, reacting 2-ethyloxan-4-ylpropanal with ammonia under hydrogenation conditions (e.g., NaBH₄ or H₂/Pd) to yield the primary amine .
Key factors :

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.
  • Catalysts : Acidic resins (e.g., Amberlyst) improve oxane ring yield .
  • Reducing agents : NaBH₄ selectively reduces imine intermediates without altering the oxane ring .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Answer:
A combination of analytical techniques is essential:

NMR spectroscopy :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 3.4–3.8 ppm (oxane ring protons), and δ 2.6–2.8 ppm (amine protons) confirm structural motifs .
  • ¹³C NMR : Signals for the oxane carbons (70–80 ppm) and ethyl carbons (10–20 ppm) .

Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₂₁NO (MW: 171.28 g/mol) .

X-ray crystallography : Resolves stereochemistry and confirms the oxane ring conformation using programs like SHELXL .

Advanced: What strategies are effective in resolving contradictory data regarding the stereochemical outcomes in the synthesis of this compound?

Answer:
Contradictions in stereochemical data often arise from dynamic ring puckering or racemization during synthesis. Mitigation strategies include:

Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to assess optical purity .

Variable-temperature NMR : Identifies ring puckering equilibria by observing splitting or broadening of oxane proton signals .

Computational modeling : Density Functional Theory (DFT) calculates energy-minimized conformers to compare with experimental NMR or X-ray data .

SHELX refinement : Resolves crystallographic ambiguities by refining atomic displacement parameters and occupancy ratios .

Advanced: How can computational modeling be integrated with experimental data to predict the biological activity of this compound against specific enzyme targets?

Answer:
A hybrid approach combines:

Molecular docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., monoamine oxidases) by simulating ligand-receptor interactions .

Molecular dynamics (MD) simulations : Assesses stability of the ligand-enzyme complex over time (e.g., 100 ns simulations in GROMACS) .

In vitro validation :

  • Enzyme inhibition assays : Measures IC₅₀ values using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
    Example : If docking suggests strong interaction with a catalytic site, mutagenesis studies (e.g., Ala-scanning) can validate key residues .

Basic: What are the key spectroscopic markers (NMR, IR) for identifying this compound?

Answer:

  • ¹H NMR :
    • δ 1.0–1.4 ppm (triplet, ethyl -CH₂CH₃).
    • δ 3.3–4.0 ppm (multiplet, oxane ring -OCH₂).
    • δ 2.5–2.7 ppm (broad singlet, -NH₂; disappears on D₂O exchange) .
  • IR :
    • Strong absorption at ~3350 cm⁻¹ (N-H stretch).
    • Peaks at 1120 cm⁻¹ (C-O-C in oxane) and 2850–2960 cm⁻¹ (C-H stretches) .

Advanced: What experimental approaches are recommended to assess the stability of this compound under various pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Thermal stress : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC .
    • pH stability : Expose to buffers (pH 1–13) at 25°C. Use LC-MS to identify degradation products (e.g., oxidized oxane rings) .
  • Kinetic modeling : Arrhenius plots predict shelf-life at room temperature by extrapolating degradation rates from elevated temperatures .

Advanced: How do structural modifications to the oxane ring in this compound impact its pharmacokinetic properties, and what in vitro models are suitable for testing these effects?

Answer:

  • Modifications :
    • Ring size : 6-membered oxane vs. 5-membered tetrahydrofuran alters lipophilicity (logP) and solubility .
    • Substituents : Electron-withdrawing groups (e.g., -F) improve metabolic stability by reducing CYP450 oxidation .
  • In vitro models :
    • Caco-2 cells : Predict intestinal permeability .
    • Microsomal assays : Human liver microsomes assess Phase I metabolism .
    • PAMPA : Parallel Artificial Membrane Permeability Assay estimates blood-brain barrier penetration .

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